4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine is an aromatic heterocyclic compound. Its chemical structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound exhibits diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
Several synthetic methods exist for the preparation of pyrimidines. While I don’t have specific details on the synthesis of this particular compound, it likely involves reactions that introduce the chlorine, fluorine, and thieno groups onto the pyrimidine scaffold. Researchers have explored various routes to access pyrimidine derivatives, and these methods contribute to the availability of diverse compounds for further study .
Molecular Structure Analysis
The molecular structure of This compound comprises a thieno ring fused with a pyrimidine ring. The chlorine and fluorine substituents on the phenyl group enhance its pharmacological properties. The arrangement of atoms and bonds within the molecule significantly influences its biological activity and interactions with cellular targets .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, it likely participates in various transformations typical of pyrimidines. These reactions may include nucleophilic substitutions, cyclizations, and functional group modifications. Investigating its reactivity and behavior under different conditions would provide valuable insights .
Mechanism of Action
The anti-inflammatory effects of pyrimidines, including 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine , are attributed to their inhibition of key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. By modulating these pathways, pyrimidines suppress inflammation and contribute to tissue healing .
Future Directions
Exploring novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity remains an exciting avenue for research. Researchers can focus on optimizing the structure–activity relationships (SARs) of pyrimidines to develop more effective anti-inflammatory agents. Additionally, investigating its potential in other therapeutic areas could lead to promising applications .
Properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2S/c13-10-8-5-6-17-12(8)16-11(15-10)7-3-1-2-4-9(7)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFTFVPMVUDIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CS3)C(=N2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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